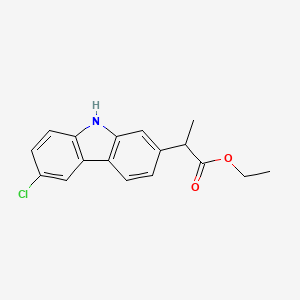
Carprofen Ethyl Ester
Overview
Description
Carprofen Ethyl Ester is a chemical compound with the molecular formula C17H16ClNO2. It is known for its applications in various fields, including pharmaceuticals and organic electronics. The compound is characterized by the presence of a carbazole ring, which is a tricyclic aromatic system, and an ethyl ester group.
Scientific Research Applications
Carprofen Ethyl Ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Mechanism of Action
Target of Action
Carprofen Ethyl Ester, also known as Ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate or UNII-UU089KH56H, is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Carprofen . The primary targets of Carprofen are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
The mode of action of this compound is believed to be associated with the inhibition of cyclooxygenase activity . By inhibiting these enzymes, the compound prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever . It’s worth noting that the selectivity of Carprofen for COX-1 or COX-2 can vary between species .
Biochemical Pathways
The biochemical pathways affected by this compound involve the cyclooxygenase pathway. The inhibition of COX-1 and COX-2 enzymes disrupts the conversion of arachidonic acid to prostaglandins . This disruption leads to a decrease in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .
Pharmacokinetics
For instance, Carprofen has been found to have a half-life of about 8.52 hours following a single subcutaneous injection of 20 mg/kg . When administered orally, Carprofen reaches a steady state within 24 hours, with plasma levels of around 60 µg/ml
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . Additionally, some Carprofen derivatives have been found to exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
Carprofen Ethyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH). The compound interacts with COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound inhibits FAAH, an enzyme responsible for the degradation of endocannabinoids, leading to increased levels of these signaling molecules . These interactions highlight the compound’s potential as an anti-inflammatory and analgesic agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of COX enzymes results in decreased production of prostaglandins, which are key mediators of inflammation and pain . Furthermore, this compound’s inhibition of FAAH leads to elevated levels of endocannabinoids, which can modulate cell signaling pathways involved in pain perception and inflammation . These effects underscore the compound’s potential therapeutic applications in managing inflammatory conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with COX and FAAH enzymes. The compound binds to the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound binds to FAAH, inhibiting its activity and leading to increased levels of endocannabinoids . These molecular interactions elucidate the compound’s dual mechanism of action as an anti-inflammatory and analgesic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory effects on COX and FAAH enzymes . Prolonged exposure to this compound may lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that the compound can exert sustained anti-inflammatory and analgesic effects, although its stability and degradation must be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX and FAAH enzymes, providing anti-inflammatory and analgesic benefits . At higher doses, this compound may exhibit toxic or adverse effects, including gastrointestinal and renal toxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its interaction with enzymes such as COX and FAAH. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which are subsequently excreted via the kidneys . The compound’s involvement in these metabolic pathways underscores its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target enzymes . Additionally, this compound may interact with specific transporters that facilitate its uptake and distribution within cells . These interactions influence the compound’s localization and accumulation, impacting its overall efficacy.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX and FAAH enzymes . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carprofen Ethyl Ester can be synthesized through several methods. One common method involves the reaction of 6-chloro-9H-carbazole with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Carprofen Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group in the carbazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbazole derivatives.
Comparison with Similar Compounds
Carprofen Ethyl Ester can be compared with other similar compounds, such as:
Carprofen: A non-steroidal anti-inflammatory drug with a similar carbazole structure.
Ethyl 2-(9H-carbazol-2-yl)propanoate: Lacks the chloro substituent, which may affect its chemical reactivity and biological activity.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: A compound with both carbazole and indole moieties, showing different pharmacological properties.
The uniqueness of ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-(6-chloro-9H-carbazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-3-21-17(20)10(2)11-4-6-13-14-9-12(18)5-7-15(14)19-16(13)8-11/h4-10,19H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNXGCFGFSARFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52262-89-2 | |
| Record name | Ethyl-2-(6-chloro-9H-carbazol-2-yl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052262892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL-2-(6-CHLORO-9H-CARBAZOL-2-YL)PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU089KH56H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


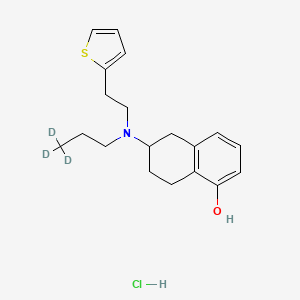
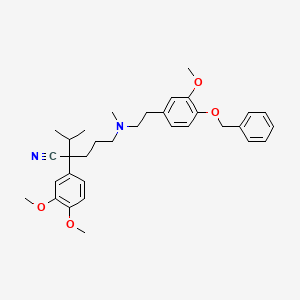
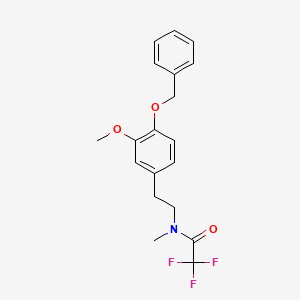
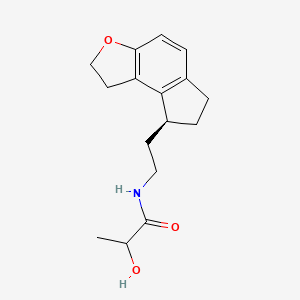

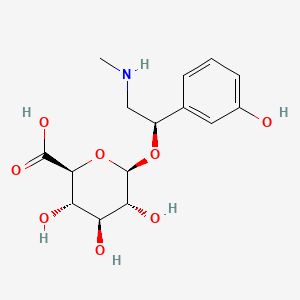
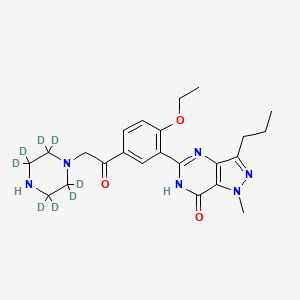

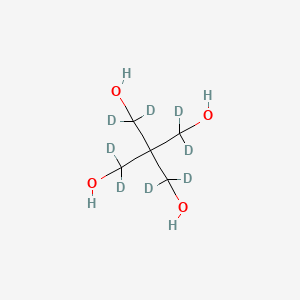
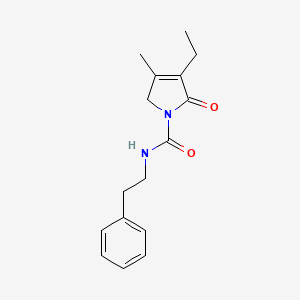
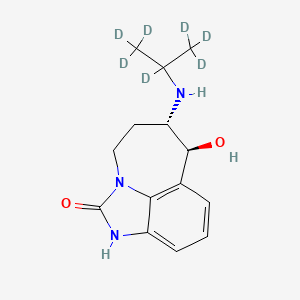


![[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B563937.png)
